molecular formula C13H16N2 B381530 2-Propan-2-yl-1-prop-2-enylbenzimidazole CAS No. 1052530-10-5

2-Propan-2-yl-1-prop-2-enylbenzimidazole

Cat. No.: B381530
CAS No.: 1052530-10-5
M. Wt: 200.28g/mol
InChI Key: PAHIHSOPHLVJJC-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1-prop-2-enylbenzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound includes a benzimidazole core with a propan-2-yl group and a prop-2-enyl group attached to it.

Biochemical Analysis

Biochemical Properties

2-Propan-2-yl-1-prop-2-enylbenzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial as it can influence the synthesis of other biologically active compounds. Additionally, this compound may interact with proteins involved in cellular signaling pathways, thereby modulating various biochemical processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling . By altering kinase activity, this compound can impact various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function . For instance, this compound may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The degradation products can also have biological activity, which may contribute to the observed effects. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have identified threshold doses beyond which the adverse effects become significant. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds . These metabolic pathways can influence the overall biological activity of this compound, as well as its pharmacokinetic properties. Understanding these pathways is crucial for optimizing the use of this compound in various applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-1-prop-2-enylbenzimidazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions typically involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-1-prop-2-enylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The benzimidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions can result in halogenated benzimidazoles or other substituted derivatives.

Scientific Research Applications

2-Propan-2-yl-1-prop-2-enylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Similar in structure but with a phenyl group instead of the propan-2-yl and prop-2-enyl groups.

    2-Methylbenzimidazole: Contains a methyl group instead of the propan-2-yl and prop-2-enyl groups.

    2-Ethylbenzimidazole: Contains an ethyl group instead of the propan-2-yl and prop-2-enyl groups.

Uniqueness

2-Propan-2-yl-1-prop-2-enylbenzimidazole is unique due to the presence of both the propan-2-yl and prop-2-enyl groups, which can influence its chemical reactivity and biological activity. These groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-propan-2-yl-1-prop-2-enylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3/h4-8,10H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHIHSOPHLVJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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